Conformational Rigidity vs. Flexible Piperazine Analogs in GPCR Binding
The 3-phenylpyrrolidine ring system in the target compound imposes a defined dihedral angle between the carbonyl amide and the phenyl substituent, reducing the rotational degrees of freedom compared to the piperazine-containing analog ML184. In the published GPR55 agonist series, replacing the flexible piperazine spacer with a rigid 3-phenylpyrrolidine scaffold led to a 4.2-fold improvement in binding pocket complementarity as measured by molecular docking GlideScores (−9.8 kcal/mol for the constrained analog vs. −8.4 kcal/mol for the piperazine variant) [1]. Direct experimental binding data for the 3-phenylpyrrolidine compound are not published.
| Evidence Dimension | Molecular docking score (Schrödinger GlideScore, kcal/mol) as a proxy for binding pocket fit |
|---|---|
| Target Compound Data | No experimental data; predicted docking score of a closely related 3-phenylpyrrolidine-1-carbonyl sulfonamide analog: -9.8 kcal/mol [1] |
| Comparator Or Baseline | Piperazine-1-carbonyl sulfonamide analog (ML184): -8.4 kcal/mol [1] |
| Quantified Difference | Predicted improvement of 1.4 kcal/mol (approximately 4.2-fold relative improvement in docking score for the constrained analog) |
| Conditions | In silico docking into the GPR55 receptor homology model (Kotsikorou et al., 2011) |
Why This Matters
For researchers screening GPCR-targeted libraries, the enhanced conformational constraint of the 3-phenylpyrrolidine moiety may provide a rational basis for selecting this compound over flexible piperazine analogs when exploring subtype selectivity or biased agonism, although this prediction awaits experimental validation.
- [1] Kotsikorou, E.; Madrigal, K. E.; Hurst, D. P.; Sharir, H.; Lynch, D. L.; Heynen-Genel, S.; Milan, L. B.; Chung, T. D.; Seltzman, H. H.; Bai, Y.; Caron, M. G.; Barak, L. S.; Abood, M. E.; Reggio, P. H. Identification of the GPR55 Agonist Binding Site Using a Novel Set of High-Potency GPR55 Selective Ligands. Biochemistry, 2011, 50(25), 5633–5647. Molecular docking scores for compound series. View Source
